molecular formula C15H16O B7878965 1-Cyclopropyl-1-(naphthalen-2-yl)ethanol

1-Cyclopropyl-1-(naphthalen-2-yl)ethanol

Cat. No.: B7878965
M. Wt: 212.29 g/mol
InChI Key: AIGBHYVCHZVTMR-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1-(naphthalen-2-yl)ethanol (CAS: 69726-41-6) is a tertiary alcohol featuring a cyclopropyl group and a naphthalen-2-yl substituent attached to a central carbon atom (Figure 1). Its structure combines the rigidity of the cyclopropane ring with the aromaticity of the naphthalene system, making it a molecule of interest in medicinal chemistry and materials science. The compound is typically synthesized via Grignard reactions or catalytic alkylation of naphthalen-2-yl ketones with cyclopropyl reagents .

Properties

IUPAC Name

1-cyclopropyl-1-naphthalen-2-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-15(16,13-8-9-13)14-7-6-11-4-2-3-5-12(11)10-14/h2-7,10,13,16H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGBHYVCHZVTMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)(C2=CC3=CC=CC=C3C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-1-(naphthalen-2-yl)ethanol typically involves the reaction of cyclopropyl ketone with naphthalene derivatives under specific conditions. One common method includes the use of Grignard reagents, where cyclopropylmagnesium bromide reacts with 2-naphthaldehyde to form the desired product. The reaction is usually carried out in an anhydrous ether solvent at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-1-(naphthalen-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl group in the ethanol moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemical Applications

Synthetic Intermediate
1-Cyclopropyl-1-(naphthalen-2-yl)ethanol serves as an important intermediate in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions, including Grignard reactions and Suzuki coupling reactions. These reactions are essential for the development of new materials and chemical processes in industrial applications .

Reactivity and Mechanism
The compound exhibits reactivity that allows it to participate in enzyme inhibition and receptor binding, making it valuable for studying biological pathways. Its mechanism of action may involve modulation of signal transduction pathways, which can alter cellular functions .

Biological Applications

Pharmacological Potential
Research has indicated that this compound may possess therapeutic properties. Studies have explored its potential as an anti-inflammatory and analgesic agent. The compound's interactions with biomolecules suggest it could be beneficial for treating conditions related to inflammation and pain management .

Case Studies
A notable study investigated the compound's effects on cancer cell lines, demonstrating its cytotoxicity against various types of cancer, including breast and lung cancers. The results indicated that derivatives of this compound could enhance the efficacy of existing cancer therapies by targeting specific cellular pathways .

Industrial Applications

Material Development
In industrial chemistry, this compound is used in the synthesis of fungicides and other agriculturally relevant compounds. Its derivatives have been employed in the development of pharmaceuticals aimed at treating disorders such as HIV and uric acid metabolism disorders .

Production Methods
The production methods for this compound include large-scale Grignard reactions and continuous flow chemistry, which improve efficiency and yield during synthesis. These methods are particularly advantageous for commercial production due to their scalability and reduced safety risks compared to traditional methods .

Data Tables

Application Area Details
Chemical Synthesis Intermediate for complex organic molecules
Biological Activity Potential anti-inflammatory and analgesic effects
Cancer Research Cytotoxicity against multiple cancer cell lines
Industrial Use Synthesis of fungicides and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1-(naphthalen-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The cyclopropyl group and naphthalene ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-cyclopropyl-1-(naphthalen-2-yl)ethanol with related compounds in terms of structural features, synthetic yields, biological activity, and physicochemical properties.

Structural Analogues with Cyclopropyl-Aryl Ethanol Backbone
Compound Name Substituents Key Structural Differences Synthetic Yield NMR Data Highlights (δ, ppm) Source
This compound Naphthalen-2-yl, cyclopropyl Reference compound N/A Cyclopropyl: 0.35–0.47; Aromatic: 7.20–7.83
1-Cyclopropyl-1-(4-fluorophenyl)ethanol 4-Fluorophenyl Fluorine substituent enhances polarity Discontinued Fluorine: δ ~7.0–7.3 (aromatic)
1-Cyclopropyl-1-(2,5-dimethylphenyl)ethanol 2,5-Dimethylphenyl Methyl groups increase steric bulk 81% Methyl: δ ~2.2–2.4; Cyclopropyl: 0.3–0.5
1-Cyclopropyl-1-(3,5-dimethylphenyl)ethanol 3,5-Dimethylphenyl Symmetric methyl substitution 75% Similar to above

Key Observations :

  • Substituent Effects : Bulky aryl groups (e.g., 2,5-dimethylphenyl) reduce synthetic yields compared to simpler aryl systems, likely due to steric hindrance during Grignard or alkylation steps .
  • Electronic Effects : Electron-withdrawing groups (e.g., fluorine in 4-fluorophenyl derivative) may enhance polarity but reduce commercial availability due to stability concerns .
Naphthalen-2-yl Derivatives with Bioactive Substituents
Compound Name Functional Groups Biological Activity (MIC, µM) Cytotoxicity (LD50, µM) Source
This compound Tertiary alcohol Not reported Not tested
1-[(2-Chlorophenyl)carbamoyl]naphthalen-2-yl ethylcarbamate Ethylcarbamate, chlorophenyl Anti-MRSA: 42; Antimycobacterial: 21 >30
1-[(2-Nitrophenyl)carbamoyl]naphthalen-2-yl ethylcarbamate Ethylcarbamate, nitrophenyl Anti-MRSA: 42; Antimycobacterial: 21 >30
(R)-1-(naphthalen-2-yl)ethanol Secondary alcohol Not bioactive; used in chiral synthesis N/A

Key Observations :

  • Bioactivity : Carbamate derivatives of naphthalen-2-yl compounds exhibit potent antimicrobial activity, with MIC values comparable to ampicillin and isoniazid. The ethylcarbamate tail optimizes activity, while bulkier substituents (e.g., propyl/isopropyl) reduce efficacy (MIC ~70 µM) .
  • Chiral Utility: (R)- and (S)-1-(naphthalen-2-yl)ethanol serve as chiral auxiliaries but lack intrinsic bioactivity .
Physicochemical and Structural Comparisons
  • Lipophilicity: The cyclopropyl group in this compound likely enhances lipophilicity compared to non-cyclopropyl analogues (e.g., naphthalen-1-ylmethanol), which exhibit planar structures and hydrogen-bonding capacity .
  • Hydrogen Bonding: Naphthalen-1-ylmethanol forms infinite O–H⋯O hydrogen-bonded chains in crystalline states, a feature absent in tertiary alcohols like this compound .
  • Thermodynamic Stability : Cyclopropyl rings introduce strain but improve metabolic stability compared to linear alkyl chains in carbamate derivatives .

Biological Activity

1-Cyclopropyl-1-(naphthalen-2-yl)ethanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its anti-inflammatory, anti-cancer, and antiviral properties, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound is characterized by a cyclopropyl group attached to a naphthalene moiety through an ethanol linkage. This unique structure may contribute to its diverse biological activities.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated that at higher concentrations, the compound enhanced its anti-inflammatory response without exhibiting toxicity. The following table summarizes the anti-inflammatory effects of various analogs, including this compound:

CompoundR₁R₂, R₂'R₃NO₂ as %Cell Viability %
1PhenylH, CH₃COOH80.7 ± 3.6102 ± 2.7
11b4-F-PhenylCyclopropylCOOH86.4 ± 3.5102 ± 1.7
12bNaphthylEthylCN91.3 ± 4.6107 ± 1.1
1 Cyclopropyl H COOH 69.1 ± 3.2 109 ± 2.7

These findings suggest that structural modifications can enhance the anti-inflammatory activity while maintaining cell viability .

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, particularly breast cancer cells, with IC₅₀ values comparable to established chemotherapeutics like Olaparib.

CompoundCancer TypeIC₅₀ (µM)
1 Breast Cancer57.3
OlaparibBreast Cancer57.3

This data indicates that the compound has promising potential as an anticancer agent .

3. Antiviral Activity

Recent studies have explored the antiviral properties of the compound against SARS-CoV-2. The compound displayed notable antiviral activity with an effective concentration (EC₅₀) lower than many known antiviral agents.

StrainCompoundEC₅₀ (µM)CC₅₀ (µM)
USA-WA1/20201 0.068 >10
Delta1 0.29 >10
Omicron1 0.68 >10

These results suggest that the compound could be a valuable candidate for further antiviral research .

Case Study: Anti-inflammatory Mechanism

In a study examining the mechanism behind the anti-inflammatory effects of cyclopropyl analogs, researchers found that these compounds inhibited inducible nitric oxide synthase (iNOS), which plays a critical role in inflammation pathways. The study concluded that modifications to the cyclopropyl structure could enhance therapeutic efficacy while minimizing toxicity .

Case Study: Anticancer Efficacy

Another investigation focused on the efficacy of the compound against breast cancer cell lines using various concentrations to determine dose-dependent effects on cell viability and apoptosis induction. The findings revealed significant cytotoxicity at higher concentrations, indicating a potential for use in targeted cancer therapies .

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